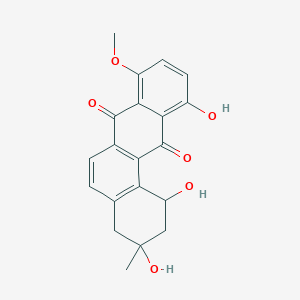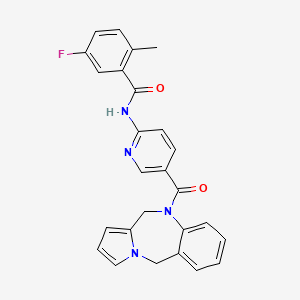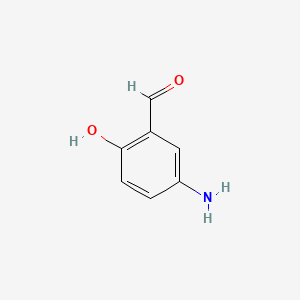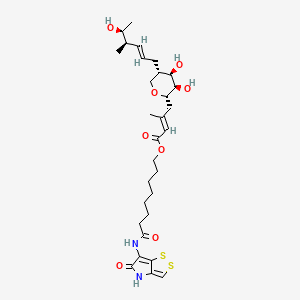
4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BMS-223131, also known as 4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-quinolin-2(1H)-one, is a small molecule drug initially developed by Bristol Myers Squibb Co. It is a novel opener of large conductance calcium-activated potassium (maxi-K) channels. This compound has been studied for its potential therapeutic applications in treating urogenital diseases, particularly erectile dysfunction .
Preparation Methods
The synthesis of BMS-223131 involves several key steps. The starting material, 5-chloro-2-hydroxybenzaldehyde, undergoes a series of reactions including condensation, cyclization, and trifluoromethylation to form the quinolinone core structure. The final product is obtained through hydroxyethylation and purification processes. The specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .
Chemical Reactions Analysis
BMS-223131 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It serves as a valuable tool for studying the structure-activity relationships of potassium channel openers.
Biology: The compound is used to investigate the physiological roles of maxi-K channels in different tissues and organs.
Mechanism of Action
BMS-223131 exerts its effects by opening large conductance calcium-activated potassium (maxi-K) channels. This action leads to hyperpolarization of the cell membrane, reducing cellular excitability and modulating various physiological processes. The molecular targets of BMS-223131 include the alpha subunit of the maxi-K channel, which is responsible for the channel’s conductance properties. The compound’s ability to open these channels is mediated through its interaction with specific binding sites on the channel protein .
Comparison with Similar Compounds
BMS-223131 is unique among potassium channel openers due to its high selectivity and potency for maxi-K channels. Similar compounds include:
NS1619: Another maxi-K channel opener, but with lower selectivity and potency compared to BMS-223131.
Iberiotoxin: A peptide toxin that blocks maxi-K channels, used as a tool to study the physiological roles of these channels.
Penitrem A: A mycotoxin that inhibits maxi-K channels, providing insights into the channel’s function and regulation.
BMS-223131 stands out due to its specific chemical structure, which confers high selectivity and efficacy in modulating maxi-K channels, making it a valuable compound for scientific research and potential therapeutic applications .
Properties
CAS No. |
275375-69-4 |
|---|---|
Molecular Formula |
C18H13ClF3NO3 |
Molecular Weight |
383.7 g/mol |
IUPAC Name |
4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-1H-quinolin-2-one |
InChI |
InChI=1S/C18H13ClF3NO3/c19-10-2-4-15(25)13(8-10)16-11(5-6-24)17(26)23-14-3-1-9(7-12(14)16)18(20,21)22/h1-4,7-8,24-25H,5-6H2,(H,23,26) |
InChI Key |
QESHSZWKJULSAR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=O)N2)CCO)C3=C(C=CC(=C3)Cl)O |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(=C(C(=O)N2)CCO)C3=C(C=CC(=C3)Cl)O |
Synonyms |
4-(5-chloro-2-hydroxyphenyl)-3-(2-hydroxyethyl)-6-(trifluoromethyl)-quinolin-2(1H)-one BMS 223131 BMS-223131 BMS223131 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(2-phenylethyl)piperidin-4-yl]-N-pyridin-3-ylfuran-2-carboxamide](/img/structure/B1242486.png)
![1-(Benzo[b]thiophene-3-yl)-3-[4-(2-methoxyphenyl)piperazino]-1-propanol](/img/structure/B1242487.png)
![1-[2-(3,4-dihydro-1H-2-benzopyran-1-yl)ethyl]-4-(4-fluorophenyl)piperazine](/img/structure/B1242489.png)

![7-[(3S)-3-[[(2S)-2-aminopropanoyl]amino]pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1242492.png)


![5-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-5-oxopentanoate](/img/structure/B1242497.png)
![[(2R)-3-hexadecanoyloxy-2-[(Z)-hexadec-9-enoyl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B1242498.png)



![[(1S,3S,6S,7S,8R,9S)-6-[(4-methoxyphenyl)methyl]-3-(methylamino)-7-oxidanyl-5-azatricyclo[6.3.1.0^1,5]dodecan-9-yl] dihydrogen phosphate](/img/structure/B1242506.png)

